Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 186376-30-7
VCID: VC2367811
InChI: InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
SMILES: CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

CAS No.: 186376-30-7

Cat. No.: VC2367811

Molecular Formula: C15H19NO2

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate - 186376-30-7

Specification

CAS No. 186376-30-7
Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
IUPAC Name ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Standard InChI InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
Standard InChI Key YUKFHBYDDJRSIY-UHFFFAOYSA-N
SMILES CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structure

Structural Composition

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate features a 3-azabicyclo[3.1.0]hexane scaffold, which consists of a nitrogen-containing bicyclic system. The compound contains a benzyl group attached to the nitrogen atom (position 3) and an ethyl carboxylate group at position 6. This creates a molecule with significant structural complexity and potential for diverse chemical interactions. The presence of both the rigid bicyclic framework and the flexible benzyl substituent gives the molecule interesting conformational properties. The 3-azabicyclo[3.1.0]hexane core structure provides a constrained geometry that can be valuable in drug design applications, where molecular rigidity often plays an important role in receptor binding specificity .

Chemical Representation

The molecular structure can be represented through various notation systems, providing different perspectives on its architecture and composition:

PropertyValue
Molecular FormulaC₁₅H₁₉NO₂
Molecular Weight245.32 g/mol
IUPAC Nameethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
SMILESCCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
InChIKeyYUKFHBYDDJRSIY-UHFFFAOYSA-N

The molecular structure contains several key functional groups and structural elements that define its chemical behavior: the bicyclic ring system providing rigidity, the tertiary amine providing basicity and potential for hydrogen bond acceptance, the carbonyl group serving as a hydrogen bond acceptor, and the aromatic benzyl group offering potential for π-stacking interactions .

Identification Parameters

DatabaseIdentifierSource
PubChem CID15818457
CAS Number186376-30-7
CAS Number (alt.)846024-42-8
CAS Number (alt.)63618-07-5
VCIDVC2367811

The discrepancy in CAS numbers could be attributed to different salt forms, isomers, or registration errors. The most consistently reported CAS number across reliable sources appears to be 186376-30-7, which is documented in both PubChem and Vulcanchem databases .

Synonyms

The compound is known by several synonyms in chemical literature and commercial catalogs:

  • ETHYL 3-BENZYL-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE

  • Ethyl 3-benzyl-3-aza-bicyclo[3.1.0]hexane-6-carboxylate

  • MFCD08706463

  • SCHEMBL8922062

  • Exo-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

The variety of synonyms reflects the compound's presence in different chemical catalogues and databases, indicating its relevance in chemical research contexts.

Physical Properties

Basic Physical Characteristics

The physical properties of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate provide insights into its behavior in various experimental conditions and its potential applications:

PropertyValueMethod
Physical StateSolid (presumed)-
Molecular Weight245.32 g/molComputed
Melting Point120 °C (in ethanol)Experimental
Boiling Point467.3±45.0 °CPredicted
Density1.339±0.06 g/cm³Predicted
pKa-2.40±0.40Predicted

These physical properties suggest that the compound is a relatively high-boiling solid with moderate solubility in organic solvents like ethanol. The predicted pKa value indicates that the compound is likely to behave as a weak base, which is consistent with the presence of a tertiary amine in its structure .

Chemical Properties and Reactivity

Functional Group Reactivity

While specific research on the reactivity of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is limited in the available literature, its structure allows for predictions about its chemical behavior. The compound contains several reactive functional groups that would determine its chemical properties:

  • The tertiary amine (3-aza) center can participate in typical nitrogen nucleophilic reactions and may serve as a hydrogen bond acceptor or metal coordination site.

  • The ethyl carboxylate group can undergo hydrolysis to form the corresponding carboxylic acid, as well as transesterification and reduction reactions.

  • The benzyl group attached to the nitrogen could potentially be removed under appropriate conditions (debenzylation), providing a route to the non-benzylated derivative.

  • The strained three-membered ring in the bicyclo[3.1.0]hexane system might exhibit reactivity associated with cyclopropanes, potentially undergoing ring-opening reactions under certain conditions.

The combination of these functional groups within a constrained bicyclic framework likely results in unique reactivity patterns that could be exploited in organic synthesis applications.

Structural Relationships

SupplierCatalog NumberQuantityPurityPrice (USD)Last Updated
American Custom ChemicalsCHM03724575mg95.00%$504.682021-12-16
Matrix Scientific113086-1G--$1,309.232025-01-01
VulcanchemVC2367811Research use only-Not specified2023-08-16

The high price per milligram indicates that this compound is primarily produced for research purposes rather than industrial applications. The limited quantities available further suggest its use is primarily in early-stage research or as a specialized intermediate in synthesis pathways.

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